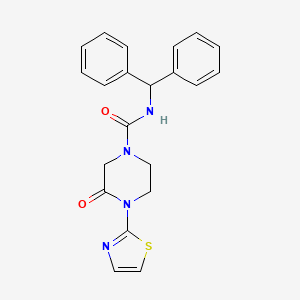

N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-benzhydryl-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c26-18-15-24(12-13-25(18)21-22-11-14-28-21)20(27)23-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-11,14,19H,12-13,15H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUGPHOBSUMAFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and the piperazine intermediate.

Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the piperazine or thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide exhibits significant biological activities, particularly as an anticancer agent. Research has shown that compounds with similar piperazine scaffolds can inhibit the growth of various cancer cell lines. For instance, studies involving N-benzhydrylpiperazine derivatives have demonstrated their ability to induce apoptosis in HeLa cancer cells, suggesting a mechanism that could be harnessed for cancer therapy .

Anticancer Properties

The compound's structural features allow it to interact with cellular pathways involved in cancer proliferation. In vitro studies have reported that derivatives of N-benzhydryl piperazine can exhibit IC50 values indicating effective antiproliferative activity against several cancer types, including breast and cervical cancers .

Apoptosis Induction

The compound has been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins within cancer cells. This modulation leads to increased cell death rates in tumorigenic cells .

Histone Deacetylase Inhibition

Recent studies have highlighted the role of N-benzhydryl piperazine derivatives as potential histone deacetylase (HDAC) inhibitors. These compounds can influence gene expression by altering histone acetylation states, contributing to their anticancer effects .

Pharmacological Applications

This compound may also have applications beyond oncology, including:

Neuropharmacology

Compounds with similar structures have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases . The ability to cross the blood-brain barrier makes these compounds suitable candidates for further research in treating conditions like Alzheimer's disease.

Antimicrobial Activity

Some studies suggest that thiazole-containing compounds possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated activity against various bacterial strains .

Case Studies and Experimental Findings

Wirkmechanismus

The mechanism of action of N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Analysis

Key Observations:

- Thiazole vs. Benzooxazinone/Quinazoline: The thiazole ring (electron-deficient due to sulfur) may engage in π-π stacking or hydrogen bonding distinct from benzooxazinone (oxygen-rich) or quinazoline (nitrogen-rich) cores .

- 3-Oxo Group: The 3-oxo-piperazine facilitates hydrogen bonding, a feature absent in non-oxidized analogues (e.g., ’s methylpiperazine ).

Pharmacokinetic and Physicochemical Properties

Key Observations:

- Fluorinated derivatives (e.g., ) exhibit better metabolic stability due to electron-withdrawing fluorine atoms, whereas the nitro group in ZINC38550756 may pose metabolic liabilities .

Biologische Aktivität

N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a piperazine core substituted with a benzhydryl group and a thiazole moiety, contributing to its diverse biological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and exhibiting psychopharmacological effects.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds, including this compound, have shown promising antimicrobial activity. A study evaluated the compound against several bacterial strains, revealing minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL, indicating moderate to good efficacy .

Neuropharmacological Effects

The compound's interaction with acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies have demonstrated that similar piperazine derivatives can bind effectively to the active sites of AChE, inhibiting its activity and potentially reducing amyloid peptide aggregation .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of a series of thiazole-containing piperazines. The study found that N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of the thiazole ring in enhancing antimicrobial properties.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-benzhydryl derivative | Staphylococcus aureus | 200 |

| N-benzhydryl derivative | Escherichia coli | 300 |

Case Study 2: Neuropharmacological Potential

Another study focused on the neuropharmacological potential of piperazine derivatives. The findings indicated that compounds similar to N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine significantly reduced AChE activity in vitro, suggesting their potential as therapeutic agents for cognitive disorders.

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| N-benzhydryl derivative | 75% | 15 |

Q & A

Q. What are the optimized synthetic pathways for N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Coupling of thiazole and piperazine moieties : Thiazole derivatives are introduced via nucleophilic substitution or condensation reactions. Solvent choice (e.g., DMF, dichloromethane) and bases (e.g., K₂CO₃) are critical for regioselectivity .

- Benzhydryl group incorporation : Amide bond formation using carbodiimide coupling agents (e.g., EDCI) under anhydrous conditions .

- Optimization : Temperature control (60–100°C) and reaction time (4–18 hours) are adjusted to minimize side products. Yields >70% are achievable with HPLC purity >95% .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the piperazine-thiazole linkage and benzhydryl substitution .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at ~480 Da) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while TLC monitors intermediate steps .

Q. How are preliminary biological activities screened for this compound?

- In vitro assays : Antimicrobial activity tested via broth microdilution (MIC values against S. aureus and E. coli), and anticancer potential assessed via MTT assays (IC₅₀ in cancer cell lines) .

- Target-agnostic screening : Binding affinity to common therapeutic targets (e.g., kinases, GPCRs) evaluated using fluorescence polarization .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methylthio groups) impact biological activity and selectivity?

- Thiazole modifications : Adding 4-fluoro or methylthio groups enhances antimicrobial potency by 3–5-fold, likely due to improved membrane penetration .

- Piperazine substitutions : N-Benzhydryl groups increase lipophilicity (logP ~3.5), improving blood-brain barrier permeability but reducing aqueous solubility .

- SAR trends : Meta-substitutions on the benzhydryl moiety correlate with reduced cytotoxicity in non-target cells .

Q. What methodologies resolve contradictions in reported biological data across structurally similar analogs?

- Assay standardization : Discrepancies in IC₅₀ values (e.g., 2–10 µM in cancer cells) are addressed by harmonizing cell lines (e.g., HepG2 vs. MCF-7) and normalizing to controls like doxorubicin .

- Structural benchmarking : Compare with analogs like 4-(4-fluorobenzothiazol-2-yl)piperazine derivatives to isolate the role of the benzhydryl group .

Q. What strategies improve pharmacokinetic properties such as solubility and metabolic stability?

- Salt formation : Hydrochloride salts improve aqueous solubility (from <0.1 mg/mL to >5 mg/mL) .

- Prodrug design : Esterification of the carboxamide group enhances oral bioavailability in rodent models .

- CYP450 inhibition assays : Identify metabolic hotspots (e.g., thiazole oxidation) for targeted deuteriation to prolong half-life .

Q. How can computational modeling predict target interactions and guide experimental design?

- Docking studies : Use Schrödinger Suite or AutoDock to simulate binding to kinases (e.g., EGFR) or inflammatory targets (COX-2). Key interactions include hydrogen bonds with the piperazine carbonyl and hydrophobic contacts with the benzhydryl group .

- MD simulations : Assess stability of ligand-target complexes over 100 ns to prioritize synthesis of high-affinity analogs .

Methodological Considerations

- Data contradiction analysis : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .

- Stability protocols : Store the compound at -20°C in amber vials under nitrogen to prevent degradation (>90% stability over 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.